

Common synonyms for ethyl benzylidenecyanoacetate in chemical literature.

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Compound of Interest

Compound Name: Ethyl benzylidenecyanoacetate

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An In-depth Technical Guide to Ethyl Benzylidenecyanoacetate

This technical guide provides a comprehensive overview of **ethyl benzylidenecyanoacetate**, a versatile organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its nomenclature, physicochemical properties, and synthesis.

Common Synonyms in Chemical Literature

Ethyl benzylidenecyanoacetate is known by several names in chemical literature, which are crucial for comprehensive database searches and literature reviews. The most common synonyms are listed below:

- Ethyl 2-cyano-3-phenylacrylate[1][2]
- Ethyl (E)-2-cyano-3-phenylacrylate[2]
- Ethyl (2E)-2-cyano-3-phenylprop-2-enoate[3]
- Ethyl 2-cyano-3-phenylprop-2-enoate[4]
- 2-Cyano-3-phenylacrylic acid ethyl ester[1][2]

- [alpha-Cyanocinnamic acid ethyl ester\[3\]](#)
- [Ethyl cyanocinnamate\[2\]](#)
- [Ethyl trans-alpha-cyanocinnamate\[3\]](#)
- [\(E\)-Ethyl 2-Cyano-3-phenyl-2-propenoate\[3\]](#)
- [NSC 8904\[5\]](#)

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of **ethyl benzylidenecyanoacetate**, providing a quick reference for its physical and spectroscopic characteristics.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[4]
Molecular Weight	201.22 g/mol	[4]
CAS Registry Number	2025-40-3	[4]
Appearance	Off-white crystalline powder	
Melting Point	48-51 °C	[6]
Boiling Point	188 °C at 15 mmHg	[7]
Solubility	Insoluble in water; soluble in organic solvents	
¹ H NMR (400 MHz, CDCl ₃)	δ 1.41 (t, 3H), 4.36-4.41 (q, 2H), 7.50-7.60 (m, 3H), 8.02 (d, 2H), 8.40 (s, 1H)	[6]
¹³ C NMR (100 MHz, CDCl ₃)	δ 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5	[6]
IR (KBr, cm ⁻¹)	2982, 2220 (CN), 1716 (C=O), 1600, 1440	[6]

Experimental Protocols: Synthesis of Ethyl Benzyldenecyanoacetate

The most common and classic method for synthesizing **ethyl benzyldenecyanoacetate** is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde or ketone (benzaldehyde) in the presence of a basic catalyst.

Traditional Knoevenagel Condensation Protocol[4]

- Reactants and Reagents:
 - Benzaldehyde (1 mmol)

- Ethyl cyanoacetate (1 mmol)
- Piperidine (catalytic amount)
- Acetic Acid (catalytic amount)
- Benzene (solvent)
- Procedure:
 - Combine benzaldehyde, ethyl cyanoacetate, a catalytic amount of piperidine, and a catalytic amount of acetic acid in a round-bottom flask containing dry benzene.
 - Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
 - Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Wash the organic layer with water to remove the catalyst and any unreacted starting materials.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure **ethyl benzylidenecyanoacetate**.

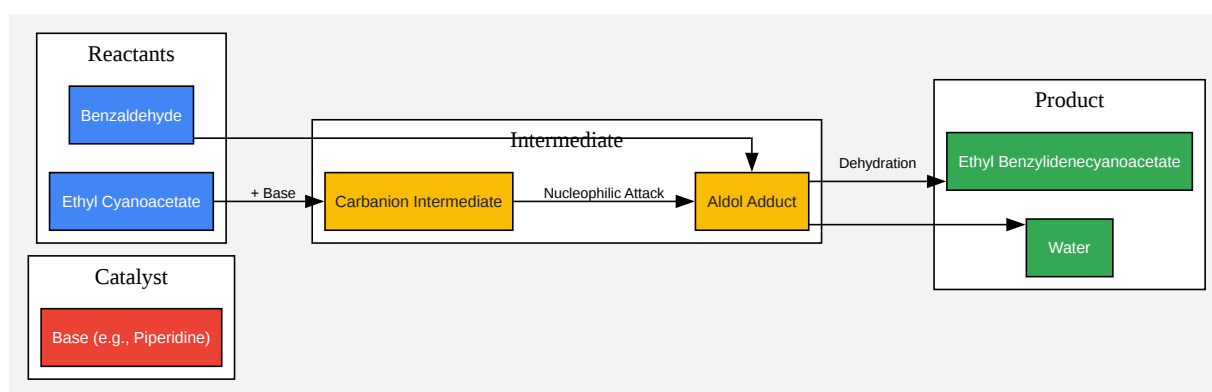
Green Synthesis Protocol using DBU/Water Complex^[1]

- Reactants and Reagents:
 - Benzaldehyde (1 mmol)
 - Ethyl cyanoacetate (1 mmol)

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
- Water (25 mmol)
- Procedure:
 - In a 10 mL round-bottomed flask, charge DBU (1 mmol) and water (25 mmol).
 - Stir the mixture at room temperature for 3 hours to form the DBU/water complex.
 - To this mixture, add benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).
 - Continue stirring at room temperature and monitor the reaction progress by TLC.
 - After completion of the reaction, the product can be isolated. The work-up procedure is typically straightforward due to the green nature of the catalytic system.

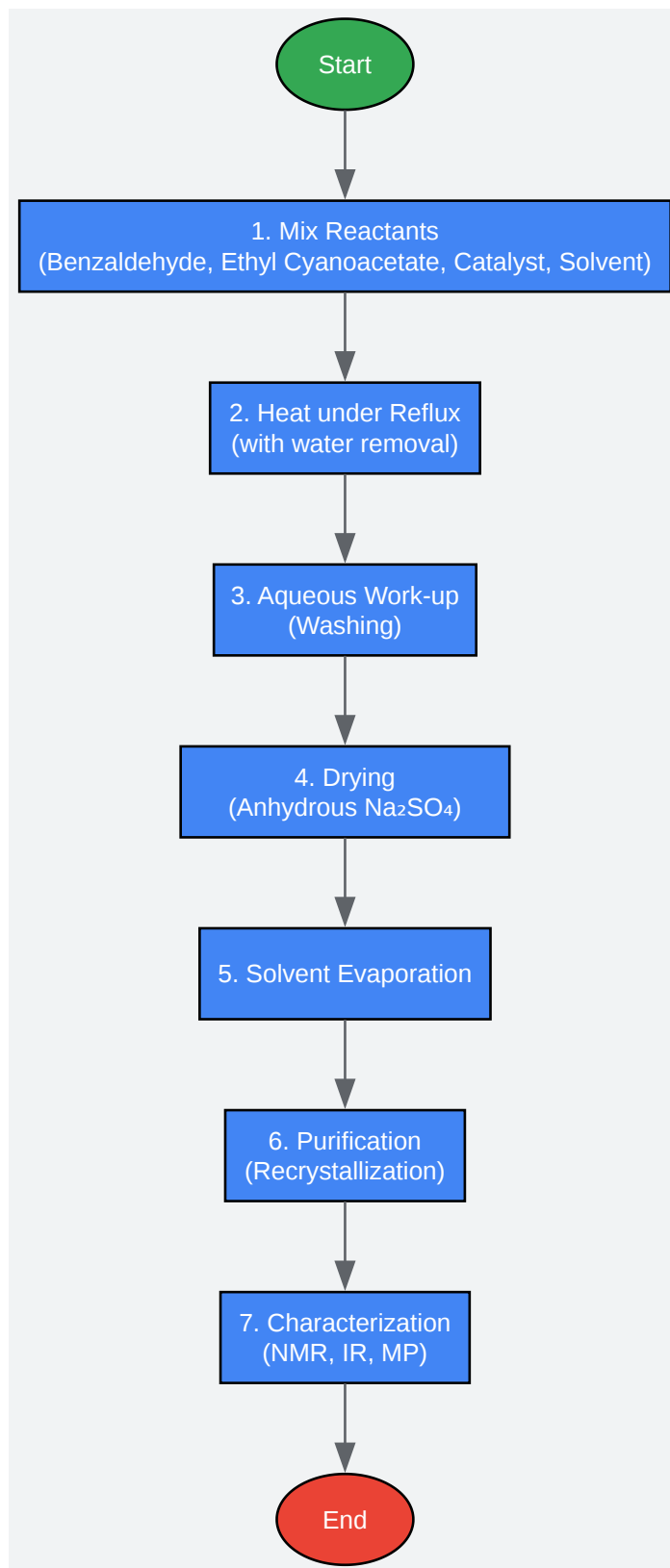
Visualizations: Synthesis Pathway and Workflow

The following diagrams illustrate the chemical pathway of the Knoevenagel condensation and a general experimental workflow for the synthesis of **ethyl benzylidenecyanoacetate**.



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Caption: Mechanism of the Knoevenagel Condensation.



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